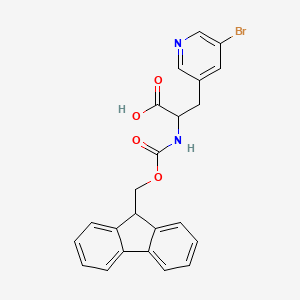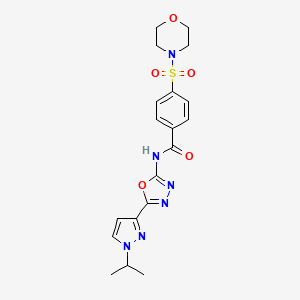![molecular formula C19H20ClN3OS B2710158 2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 864860-46-8](/img/structure/B2710158.png)
2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has focused on the development of methods to synthesize novel heterocyclic compounds using derivatives that share structural similarities with 2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide. These compounds are of significant interest due to their potential pharmacological activities and applications in material science.
- Yokoyama et al. (1986) explored reactions that produce selenazinones, demonstrating the utility of related compounds in synthesizing heterocyclic structures with potential biological activity (Yokoyama et al., 1986).
- Wolf et al. (2004) synthesized benzamide derivatives for targeted drug delivery in melanoma therapy, highlighting the role of similar molecules in the development of new therapeutic agents (Wolf et al., 2004).
- Bakhite et al. (2005) focused on creating pyrido and pyrimido benzimidazoles, demonstrating the diverse chemical reactions and potential applications of related compounds (Bakhite et al., 2005).
Development of Diagnostic and Therapeutic Agents
The structural features of related compounds facilitate the design of diagnostic and therapeutic agents, particularly in oncology. The specific molecular scaffolds of these compounds enable targeted drug delivery, which could be beneficial in improving the efficacy and safety profiles of cancer treatments.
- The study by Wolf et al. (2004) on alkylating benzamides with melanoma cytotoxicity underscores the potential of such compounds in developing targeted therapies for melanoma, a skin cancer known for its aggressiveness and resistance to traditional chemotherapy (Wolf et al., 2004).
Propiedades
IUPAC Name |
2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-18(2)9-12-13(10-21)17(25-15(12)19(3,4)23-18)22-16(24)11-7-5-6-8-14(11)20/h5-8,23H,9H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKNPGKWPHXZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

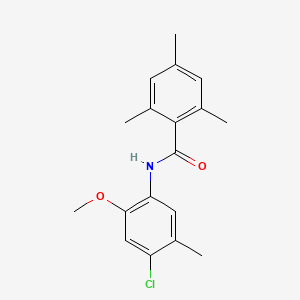


![2-[2-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2710080.png)

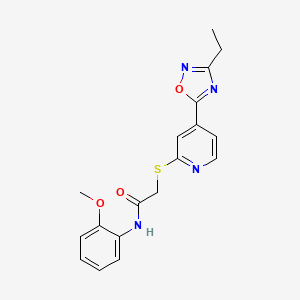
![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2710085.png)

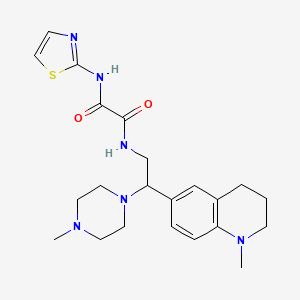
![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)
![3,7,9-Trimethyl-1-[2-(4-methylanilino)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2710092.png)

